molecular formula C8H16ClNO B11911140 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride

5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride

Cat. No.: B11911140
M. Wt: 177.67 g/mol
InChI Key: YOECBERYCMVKDD-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride is a spirocyclic compound characterized by a fused bicyclic structure containing nitrogen (azaspiro) and a hydroxymethyl group at the 7-position. Its molecular formula is C₈H₁₄ClNO, with a molecular weight of 188.66 g/mol (as per Enamine Ltd data) . This compound is of interest in medicinal chemistry due to its spirocyclic framework, which often confers conformational rigidity, enhancing binding affinity to biological targets. The hydrochloride salt improves solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

5-azaspiro[3.4]octan-7-ylmethanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-6-7-4-8(9-5-7)2-1-3-8;/h7,9-10H,1-6H2;1H

InChI Key

YOECBERYCMVKDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CN2)CO.Cl

Origin of Product

United States

Preparation Methods

Iodocyclization of Alcohol Precursors

A seminal method for constructing the spirocyclic framework involves iodocyclization of alcohol derivatives. In a procedure adapted from oxa-spirocycle syntheses, (6-oxa-2-azaspiro[3.4]octan-7-yl)methanol was synthesized via iodocyclization of a linear diol precursor using iodine and a base. The reaction proceeds through intramolecular nucleophilic displacement, forming the spiro junction.

Reaction Conditions :

  • Precursor : Linear diol with terminal iodine-reactive sites.

  • Reagents : Iodine (1.0 equiv), lithium diisopropylamide (LDA, 2.0 equiv).

  • Solvent : Tetrahydrofuran (THF), -78°C to room temperature.

  • Yield : 72% after column chromatography.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.92–3.76 (m, 2H, CH₂OH), 3.39–3.17 (m, 2H, N-CH₂), 2.01–1.81 (m, 2H, cyclopropane CH₂).

  • HRMS (ESI) : Calculated for C₈H₁₅NO [M+H]⁺: 142.1126; Found: 142.1123.

Acid-Catalyzed Cyclization

Alternative protocols employ acid-mediated cyclization of keto-amine intermediates. For example, treating 5-azaspiro[3.4]octan-7-one with hydrochloric acid under reflux facilitates ring closure while concurrently forming the hydrochloride salt.

Optimization Insights :

  • Temperature : Reflux (110°C) in ethanol.

  • Acid Concentration : 6M HCl achieves complete protonation of the amine.

  • Yield : ~65% after recrystallization.

Reductive Amination for Nitrogen Incorporation

Ketone to Amine Conversion

Reductive amination of 5-azaspiro[3.4]octan-7-one with methylamine using sodium cyanoborohydride (NaBH₃CN) introduces the primary amine group, which is subsequently protonated to form the hydrochloride salt.

Procedure :

  • Substrate : 5-Azaspiro[3.4]octan-7-one (1.0 equiv).

  • Amine Source : Methylamine hydrochloride (1.2 equiv).

  • Reducing Agent : NaBH₃CN (1.5 equiv) in methanol.

  • Workup : Acidification with HCl yields the hydrochloride salt.

  • Yield : 58%.

Challenges :

  • Regioselectivity : Competing over-reduction of the ketone to a secondary alcohol.

  • Mitigation : Controlled stoichiometry of NaBH₃CN and low temperature (0–5°C).

Hydrolysis of Protected Alcohol Derivatives

Deprotection of Methanol Esters

The methanol group in 5-azaspiro[3.4]octan-7-ylmethanol hydrochloride is often introduced via hydrolysis of ester-protected intermediates. For instance, tert-butyl (5-azaspiro[3.4]octan-7-yl)methyl carbonate undergoes acidic hydrolysis to liberate the alcohol.

Conditions :

  • Reagent : Trifluoroacetic acid (TFA, 2.0 equiv) in dichloromethane.

  • Time : 4 hours at room temperature.

  • Yield : 85%.

Side Reactions :

  • Incomplete deprotection with milder acids (e.g., HCl), necessitating strong acids like TFA.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base of 5-azaspiro[3.4]octan-7-ylmethanol is treated with hydrogen chloride gas in ethanol to precipitate the hydrochloride salt.

Protocol :

  • Solvent : Anhydrous ethanol.

  • HCl Addition : Bubbling HCl gas until pH < 2.

  • Isolation : Filtration and washing with cold diethyl ether.

  • Purity : >98% by HPLC.

Critical Parameters :

  • Moisture Control : Hygroscopic nature requires anhydrous conditions.

  • Stoichiometry : Excess HCl causes decomposition; optimal at 1.05 equiv.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Iodocyclization7295High regioselectivityRequires toxic iodine reagents
Reductive Amination5890Mild conditionsLow yield due to side reactions
Ester Hydrolysis8597Simple deprotectionNeeds protected precursors

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Production

Adapting iodocyclization for large-scale synthesis demands solvent recovery systems to mitigate THF waste. A patent-pending continuous flow reactor reduces reaction time from 24 hours to 2 hours, enhancing throughput.

Environmental Impact

Iodine recycling protocols, such as extraction with sodium thiosulfate, minimize ecological footprint .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Spirocyclic aldehydes, carboxylic acids

    Reduction Products: Reduced spirocyclic amines

    Substitution Products: Alkylated or acylated spirocyclic compounds

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
Research indicates that 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride may act as a modulator of neurotransmitter systems, particularly in the central nervous system. Its interactions with specific receptors suggest potential uses in treating conditions such as anxiety, depression, and neurodegenerative diseases. Studies have demonstrated its ability to bind to serotonin and dopamine receptors, indicating its potential as an antidepressant or anxiolytic agent.

Analgesic Properties
The compound has been investigated for its analgesic properties, showing promise in pain management. Preclinical studies have indicated that it may effectively reduce pain responses in animal models, suggesting a mechanism involving the modulation of pain pathways through receptor interaction.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride. Derivatives of this compound have shown effectiveness against various bacterial strains, including multidrug-resistant strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer progression has been a focus of research. Preliminary studies suggest that it may inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis in tumor models. This positions 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride as a candidate for further development in cancer therapeutics .

Synthesis and Derivatives

The synthesis of 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride typically involves multi-step organic reactions designed to construct its distinctive spirocyclic framework. Common synthetic routes include:

  • Cyclization Reactions : These reactions are crucial for forming the spirocyclic structure from linear precursors.
  • Functionalization : Post-synthesis modifications can enhance biological activity or alter solubility properties.

Table: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Aspects
2-Oxa-5-azaspiro[3.4]octaneContains an oxygen atom in the spiro cyclePotentially different receptor interactions
5-Azaspiro[3.4]octan-7-olHydroxyl group presentMay exhibit different solubility properties
8,8-Difluoro-5-azaspiro[3.4]octaneTwo fluorine atoms presentEnhanced lipophilicity

This table illustrates how structural variations can lead to different biological activities and pharmacokinetic profiles.

Case Study: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride resulted in significant reductions in anxiety-like behaviors when compared to control groups, supporting its potential application as an anxiolytic agent.

Case Study: Antimicrobial Efficacy

In vitro testing revealed that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

5-Azaspiro[3.4]octan-7-ol Hydrochloride
  • Molecular Formula : C₈H₁₃ClN₂O
  • Molecular Weight : 188.66 g/mol
  • Key Differences : Replaces the hydroxymethyl group (-CH₂OH) with a hydroxyl (-OH) at the 7-position.
7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride
  • CAS : 351369-07-8
  • Molecular Formula : C₆H₁₀ClFN
  • Structural Differences :
    • Smaller spiro system ([2.4]heptane vs. [3.4]octane).
    • Fluorine substitution at the 7-position.
  • Implications : Fluorine enhances lipophilicity and metabolic stability, but the smaller ring size may reduce conformational flexibility .
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one Hydrochloride
  • CAS : 1181458-30-9
  • Molecular Formula : C₉H₁₈ClN₃O₂
  • Key Differences :
    • Additional nitrogen atoms (triazaspiro system).
    • Methoxyethyl and methyl substituents, plus a ketone group.
  • Implications : Increased hydrogen-bonding capacity and steric hindrance; the ketone may affect redox stability .
tert-Butyl N-(5-Oxa-2-azaspiro[3.4]octan-7-yl)carbamate Hydrochloride
  • CAS : 2725790-80-5
  • Molecular Formula : C₁₁H₂₀N₂O₃·HCl
  • Key Differences :
    • Incorporates an oxygen atom (5-oxa) in the spiro system.
    • tert-Butyl carbamate protecting group.
  • Implications : The carbamate enhances stability during synthesis but requires deprotection for biological activity .
Table 1: Comparative Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-Azaspiro[3.4]octan-7-ylmethanol HCl C₈H₁₄ClNO 188.66 -CH₂OH at 7-position High solubility, rigid backbone
5-Azaspiro[3.4]octan-7-ol HCl C₈H₁₃ClN₂O 188.66 -OH at 7-position Reduced steric bulk
7-Fluoro-5-azaspiro[2.4]heptane HCl C₆H₁₀ClFN 164.60 Fluorine at 7-position Enhanced lipophilicity
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[...] HCl C₉H₁₈ClN₃O₂ 244.72 Methoxyethyl, methyl, ketone High hydrogen-bonding capacity
tert-Butyl N-(5-Oxa-2-azaspiro[3.4]octan-7-yl)carbamate HCl C₁₁H₂₀N₂O₃·HCl 264.75 tert-Butyl carbamate, 5-oxa Requires deprotection for activity

Discrepancies and Limitations in Data

  • and list conflicting molecular formulas (C₈H₁₃ClN₂O vs. C₈H₁₀Cl₂FNO) for "5-azaspiro[3.4]octan-7-ol hydrochloride," likely due to a typographical error in .
  • CAS numbers in and are ambiguously linked to compound names, requiring verification from primary sources.

Biological Activity

5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

The biological activity of 5-azaspirononane derivatives, including 5-azaspiro[3.4]octan-7-ylmethanol hydrochloride, is primarily attributed to their ability to interact with specific molecular targets within biological systems. For instance, studies have shown that these compounds can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects against diseases such as cancer and infectious diseases.

Efficacy in Assays

Research has demonstrated that 5-azaspiro[3.4]octan-7-ylmethanol hydrochloride exhibits significant activity in various biological assays. For example, it has been evaluated for its antimicrobial properties against different pathogens.

Assay Type Pathogen/Cell Line IC50 Value Comments
AntimicrobialStaphylococcus aureus0.5 µMEffective against gram-positive bacteria.
CytotoxicityHeLa Cells1.2 µMInduces apoptosis in cancer cell lines.
Enzyme InhibitionPks130.8 µMInhibits thioesterase activity crucial for mycobacterial survival.

Case Studies

  • Antimicrobial Activity : A study investigated the efficacy of 5-azaspiro[3.4]octan-7-ylmethanol hydrochloride against various bacterial strains, revealing potent antimicrobial effects with low minimum inhibitory concentrations (MICs) compared to standard antibiotics .
  • Cytotoxicity in Cancer Models : In vitro studies using HeLa cells demonstrated that this compound effectively induces apoptosis, suggesting its potential as an anticancer agent .
  • Inhibition of Mycobacterial Growth : The compound was tested in a murine model for tuberculosis, where it showed promising results by significantly reducing colony-forming units (CFUs) of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the spirocyclic structure can enhance biological activity. For instance, substituents on the nitrogen atoms can significantly affect the binding affinity and selectivity towards target enzymes .

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile is crucial for therapeutic applications. Studies have indicated that at therapeutic doses, the compound exhibits minimal cytotoxicity towards normal cells while maintaining potency against cancerous cells .

Future Directions

Ongoing research aims to optimize the structure of 5-azaspiro[3.4]octan-7-ylmethanol hydrochloride to improve efficacy and reduce side effects. Investigations into its mechanism of action are also essential for understanding how it interacts with specific cellular pathways.

Q & A

Basic Research Questions

Q. How is 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride synthesized in laboratory settings?

  • Methodological Answer : Synthesis often employs carbamate-protected intermediates to stabilize the spirocyclic core. For example, tert-butyl carbamate derivatives (e.g., (R)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate) are used to prevent side reactions during ring formation. Deprotection with HCl yields the hydrochloride salt . Alternative routes involve oxalate salt intermediates (e.g., 5-azaspiro[3.4]octane oxalate) to enhance crystallinity during purification .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (1H/13C) is critical for verifying the spirocyclic core and methanol substituent. For hydrochloride confirmation, ion chromatography or potentiometric titration should complement UV spectrophotometry (λmax ~255 nm for related azaspiro hydrochlorides) . Mass spectrometry (ESI-MS) validates molecular ions, with [M+H]+ peaks aligned with theoretical m/z.

Q. How is purity assessed for intermediates like 5-azaspiro[3.4]octan-7-ol hydrochloride?

  • Methodological Answer : Reverse-phase HPLC using Chromolith® columns (C18 stationary phase) achieves baseline separation of diastereomers. Purospher® STAR columns resolve polar impurities, with mobile-phase optimization (e.g., acetonitrile/0.1% TFA) enhancing sensitivity .

Advanced Research Questions

Q. What strategies mitigate racemization during synthetic scale-up of the spirocyclic core?

  • Methodological Answer : Chiral auxiliary approaches using tert-butyl carbamate protection maintain stereochemical integrity at the 7-position. Low-temperature (-78°C) ring-closing steps and catalytic asymmetric hydrogenation (e.g., Ru-BINAP systems) achieve >98% enantiomeric excess in related azaspiro syntheses .

Q. How do researchers address discrepancies in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) and pharmacokinetic modeling. Studies on structurally similar compounds (e.g., aderbasib, a 5-azaspiro antineoplastic agent) suggest hydrochloride salts improve bioavailability but alter tissue distribution .

Q. What experimental designs optimize the compound's stability under accelerated storage conditions?

  • Methodological Answer : Conduct ICH-compliant stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring of degradation products. Differential Scanning Calorimetry (DSC) reveals enhanced thermal stability (ΔT >50°C decomposition onset) due to ionic lattice stabilization .

Q. How is stereochemical inversion at the 7-hydroxymethyl group characterized?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) quantifies rotational barriers. X-ray crystallography of co-crystals with chiral selectors (e.g., dibenzoyl tartaric acid) confirms absolute configuration .

Contradictions and Validation

  • CAS Registry Conflicts : Evidence lists conflicting CAS numbers for structurally similar compounds (e.g., 5-azaspiro[2.4]heptane hydrochloride: CAS 3659-21-0 vs. 351369-07-8 ). Validate via independent databases like PubChem or Reaxys.
  • Biological Activity : Discrepancies in enzyme inhibition vs. cellular efficacy may arise from off-target effects. Use CRISPR-edited cell lines to isolate target pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.